1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20369431
InChI: InChI=1S/C13H15FO3/c1-17-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC20369431

Molecular Formula: C13H15FO3

Molecular Weight: 238.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
IUPAC Name 1-(2-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H15FO3/c1-17-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Standard InChI Key ROEWNJJDBHHPIN-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2(CCCC2)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a cyclopentane ring fused to a carboxylic acid group at the 1-position and a 2-fluoro-4-methoxyphenyl group at the same carbon. The fluorine atom at the ortho position and the methoxy group at the para position on the aromatic ring create a polarized electronic environment. This configuration enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions, which are critical for its solubility and potential pharmacological activity .

Crystallographic Insights

While direct crystallographic data for 1-(2-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid remains unpublished, analogous structures such as 1-(4-methoxyphenyl)-2-phenoxyethan-1-one (C₁₅H₁₄O₃) provide valuable insights. The latter crystallizes in a monoclinic system with space group P2₁/c and lattice parameters a = 5.5859 Å, b = 24.818 Å, c = 9.3393 Å, and β = 101.128° . These metrics suggest that methoxy- and fluorine-substituted aromatics adopt planar configurations stabilized by van der Waals forces, a pattern likely applicable to the title compound .

Table 1: Key Structural Parameters of Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
1-(4-Methoxyphenyl)-2-phenoxyethan-1-one P2₁/c5.585924.8189.3393101.1281270.4

Synthesis and Mechanistic Pathways

Friedel-Crafts Acylation and Cyclization

The synthesis typically begins with 2-fluoro-4-methoxybenzene and cyclopentanone as starting materials. A Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone intermediate. Subsequent cyclization under acidic conditions generates the cyclopentane ring, followed by oxidation to install the carboxylic acid moiety. Modifications in reaction conditions (e.g., Lewis acid catalysts, temperature) can optimize yields, which currently range from 40% to 60% in laboratory settings.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<1 mg/mL at 25°C). The fluorine atom’s electronegativity enhances lipid solubility, potentially improving membrane permeability in biological systems. Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-F stretch) are characteristic.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.8 ppm (3H, OCH₃), multiplet signals between δ 1.5–2.5 ppm (cyclopentane protons), and a broad peak at δ 12.0 ppm (COOH) .

    • ¹³C NMR: Resonances at δ 175 ppm (COOH), δ 162 ppm (C-F), and δ 55 ppm (OCH₃) .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a template for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Researchers are exploring derivatives where the cyclopentane ring is replaced with heterocycles (e.g., pyrrolidine) to enhance target selectivity.

Table 2: Comparative Biological Activities of Related Compounds

CompoundTarget EnzymeIC₅₀ (µM)MIC (S. aureus) (µg/mL)
1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acidCOX-21864
(1S,2S)-2-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid COX-222128

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